![molecular formula C20H13Cl3N2O2 B4894984 bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B4894984.png)
bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In
作用機序
The mechanism of action of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of a wide range of bacterial and fungal species, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One advantage of using bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime in lab experiments is its reliability and consistency. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound. In addition, this compound has been shown to have a wide range of biological activity, making it a versatile compound for use in a variety of lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell types, making it important to use caution when handling and using this compound in lab experiments.
将来の方向性
There are a number of future directions for research on bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new cancer therapies based on the ability of this compound to inhibit the growth of cancer cells. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. This research will be important for the development of safe and effective therapies based on this compound.
合成法
The synthesis of bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then reacted with 2-chloroaniline in the presence of sodium hydroxide to yield this compound. The synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
科学的研究の応用
Bis(4-chlorophenyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, this compound has been studied for its potential use in cancer therapy. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)25-27-20(26)24-18-4-2-1-3-17(18)23/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLIZFTRWBQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

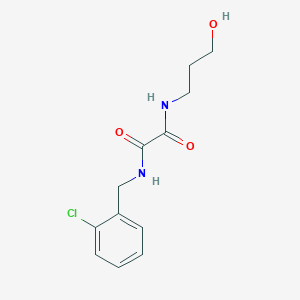
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
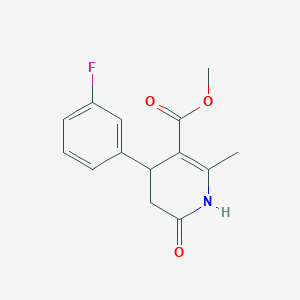
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
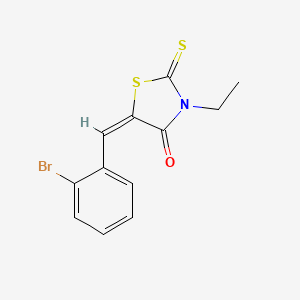
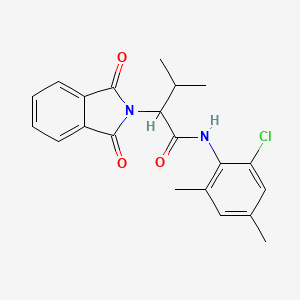
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
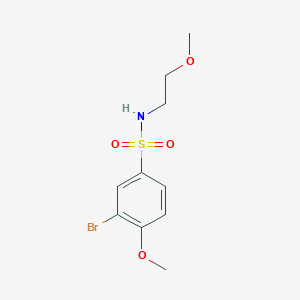
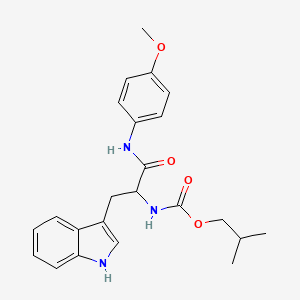
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)